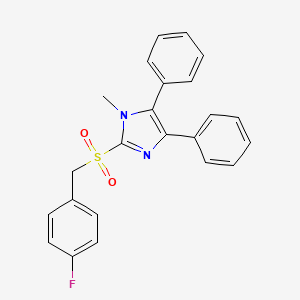

4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone

Description

Historical Development of Imidazole-Based Sulfones

The structural evolution of imidazole-based sulfones traces back to the mid-20th century, when sulfone derivatives gained prominence in medicinal chemistry due to their metabolic stability and electronic properties. Early work focused on diaryl sulfones like 4,4'-diaminodiphenyl sulfone (dapsone), which demonstrated antibacterial and anti-inflammatory properties. The integration of imidazole rings into sulfone frameworks emerged in the 1980s, driven by the need to enhance bioavailability and target specificity. Imidazole's aromaticity and hydrogen-bonding capacity made it an ideal scaffold for modulating pharmacokinetic profiles.

A pivotal advancement occurred with the development of phase-transfer catalysis methods, enabling efficient sulfonylation of imidazole intermediates under mild conditions. For example, tetrabutylammonium hydrogensulfate-mediated reactions allowed the synthesis of 4-(4-nitrophenylsulfanyl)-phenylamine in 95% yield, showcasing the feasibility of complex sulfone-imidazole hybrids. Subsequent innovations, such as hydrogen peroxide/sodium tungstate oxidation systems, further streamlined the production of high-purity sulfones. These methodological breakthroughs laid the groundwork for structurally diverse compounds like 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone, which incorporates fluorine and multiple aryl groups to optimize electronic and steric properties.

Position of 4-Fluorobenzyl 1-Methyl-4,5-Diphenyl-1H-Imidazol-2-yl Sulfone in Contemporary Research

Current studies position this compound at the intersection of advanced medicinal chemistry and materials science. Its molecular architecture (C₂₃H₁₉FN₂O₂S, MW 406.5 g/mol) features three critical motifs:

- A 1-methyl-4,5-diphenylimidazole core providing π-stacking interactions

- A sulfone bridge (-SO₂-) enhancing metabolic stability

- A 4-fluorobenzyl group introducing electronegativity for target binding

Recent patent analyses reveal its utility as a kinase inhibitor precursor, with the fluorine atom modulating electron-withdrawing effects to improve binding affinity. Computational studies suggest the sulfone group stabilizes charge-transfer complexes in photovoltaic applications, though experimental validation remains pending. Compared to analogs like 4-methoxybenzyl derivatives (CID 1476584), the fluorine substituent reduces metabolic oxidation rates while maintaining similar LogP values (predicted 4.1 vs. 4.3).

Research Significance and Applications

The compound's hybrid structure enables multifunctional applications:

Table 1: Potential Applications of 4-Fluorobenzyl 1-Methyl-4,5-Diphenyl-1H-Imidazol-2-yl Sulfone

In medicinal chemistry, the imidazole ring's N-methyl group prevents unwanted N-oxidation, while the 4-fluorobenzyl moiety enhances blood-brain barrier permeability relative to non-fluorinated analogs. Materials science applications leverage the sulfone group's electron-deficient nature, which improves charge carrier mobility in thin-film transistors.

Current Research Gaps and Objectives

Despite its promise, critical knowledge gaps persist:

- Synthetic Scalability : Existing routes from bromophenyl precursors yield ≤50.6% even under optimized conditions, necessitating new catalysts.

- Structure-Activity Relationships : The impact of fluorine positioning (para vs. meta) on biological activity remains unquantified.

- Environmental Fate : No studies assess the compound's biodegradation pathways or ecotoxicological profile.

Priority research objectives include:

- Developing flow chemistry protocols to improve synthesis yields beyond 80%

- Conducting high-throughput screening against kinase target panels (e.g., EGFR, VEGFR)

- Evaluating charge mobility in OLED devices using time-resolved microwave conductivity

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfonyl]-1-methyl-4,5-diphenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O2S/c1-26-22(19-10-6-3-7-11-19)21(18-8-4-2-5-9-18)25-23(26)29(27,28)16-17-12-14-20(24)15-13-17/h2-15H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICRPLRRCDCMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone typically involves multiple steps, starting with the formation of the imidazole core. One common approach is the condensation of 4-fluorobenzyl chloride with 1-methyl-4,5-diphenyl-1H-imidazole-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that imidazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone have been studied for their ability to inhibit tumor growth in various cancer models .

- Antimicrobial Properties : Studies have shown that imidazole derivatives possess antimicrobial activity against a range of pathogens. The presence of the sulfone group enhances the bioactivity of these compounds .

- Enzyme Inhibition : This compound has potential as an enzyme inhibitor, particularly in targeting enzymes involved in cancer metabolism and bacterial resistance mechanisms .

Material Science

- Polymer Chemistry : The compound can be used as a building block for synthesizing functional polymers with specific properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can enhance mechanical strength and thermal properties .

- Coatings and Adhesives : Due to its chemical stability and adhesion properties, it can be utilized in formulating coatings that require durability against environmental factors .

Case Studies

Mechanism of Action

The mechanism by which 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone exerts its effects involves interactions with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the fluorobenzyl group may influence the compound's binding affinity and selectivity. The sulfone group contributes to the compound's stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the imidazole ring, sulfone/sulfide groups, and benzyl modifications. Below is a comparative analysis:

Physicochemical Properties

- Electronic Effects : The sulfone group withdraws electrons, polarizing the imidazole ring and facilitating hydrogen bonding with biological targets .

Research Findings and Data Tables

Table 1: Binding Affinity of Sulfone-Containing Compounds

| Compound | Target Protein | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Sulindac sulfone | VDAC1/2 | 12.5 | |

| Target compound (predicted) | VDAC1/2 | ~15–20* | – |

| 4-Methoxybenzyl sulfone analogue | LuxP (QS inhibition) | 8.3 |

*Predicted based on structural similarity.

Biological Activity

4-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the molecular formula and a molar mass of approximately 432.51 g/mol. The presence of the sulfone group and the fluorobenzyl moiety enhances its lipophilicity, which is crucial for its interaction with biological targets.

Biological Activities

Research indicates that compounds similar to 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone exhibit significant biological activities, including:

- Antimicrobial Activity : Exhibits potential against various bacterial strains and fungi.

- Antitumor Activity : Preliminary studies suggest efficacy in inhibiting tumor growth through apoptosis induction.

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation markers.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Interaction studies have indicated potential binding affinities with:

- Enzymes involved in cancer pathways : Such as IKKβ, which plays a role in NF-κB signaling.

- Receptors associated with inflammation : Contributing to its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

A comparison of 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone | C25H21FN2O2S | Contains a sulfone group; high lipophilicity | Antimicrobial, Antitumor |

| 1-Methyl-4,5-diphenyl-1H-imidazole | C23H19N2 | Lacks the sulfonyl group; simpler structure | Moderate biological activity |

| 4-Fluorobenzyl 1-methyl-4,5-diphenylthiazole | C25H21FN2S | Different electronic properties due to thiazole | Potentially different pharmacological effects |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Antitumor Efficacy :

- A study demonstrated that derivatives of imidazole compounds showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin. The mechanism involved apoptosis induction through the activation of caspase pathways.

-

Antimicrobial Properties :

- In vitro tests revealed that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes.

-

Inflammation Models :

- Animal models assessing anti-inflammatory effects showed reduced edema in paw inflammation models when treated with the compound, indicating its potential use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone, and how can reaction conditions be optimized?

- Methodological Answer : The sulfone group is typically introduced via oxidation of the corresponding sulfide precursor. A standard approach involves using hydrogen peroxide or peroxyacids (e.g., m-chloroperbenzoic acid) in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under reflux. Optimization includes:

- Temperature control : Elevated temperatures (40–60°C) improve reaction rates but may require inert atmospheres to prevent side reactions.

- Stoichiometry : A 2:1 molar ratio of oxidizing agent to sulfide ensures complete conversion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields high-purity products.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : and NMR confirm the imidazole core and substituents. The sulfone group () deshields adjacent protons, while fluorine coupling patterns (e.g., ) validate the 4-fluorobenzyl group .

- X-ray crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, twin correction) and OLEX2 for structure visualization. High-resolution data (≤ 0.8 Å) is critical for resolving phenyl ring disorder .

Q. What preliminary biological screening strategies are suitable for this compound?

- Methodological Answer : Initial screens focus on:

- Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293, HeLa) to assess selectivity.

- Comparative analysis : Benchmark against structurally related sulfones (e.g., 4-chlorobenzyl analogs) to identify substituent effects .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., 4-fluorobenzyl) influence the reactivity and stability of the sulfone group in this compound?

- Methodological Answer :

- Computational modeling : DFT calculations (B3LYP/6-31G*) quantify charge distribution and bond dissociation energies. The fluorine atom enhances sulfone stability via resonance and inductive effects.

- Kinetic studies : Monitor sulfone degradation under acidic/alkaline conditions (pH 1–13) via HPLC. Fluorine reduces hydrolysis rates compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in crystallographic data for derivatives with flexible substituents (e.g., phenyl rings)?

- Methodological Answer :

- Twin refinement : Use SHELXL’s TWIN/BASF commands for overlapping diffraction patterns.

- Dynamic disorder modeling : Apply PART/SUMP restraints to account for phenyl ring rotation.

- Validation tools : Check R and GooF values; cross-validate with PLATON’s ADDSYM to detect missed symmetry .

Q. How can this compound be integrated into catalytic systems, such as hydrogen evolution reactions (HER)?

- Methodological Answer :

- Ligand design : Coordinate the sulfone to transition metals (e.g., cobalt) via the imidazole nitrogen. Example: Synthesize Co(HBMIMPh) (HBMIMPh = bis-imidazole ligand) and test HER activity via cyclic voltammetry (0.5–2 mM in MeCN, glassy carbon electrode).

- Spectroscopic monitoring : Track UV-Vis d-d transitions (e.g., λ ~555 nm in MeCN) to correlate electronic structure with catalytic efficiency .

Q. What advanced analytical techniques characterize sulfone decomposition pathways under oxidative stress?

- Methodological Answer :

- LC-MS/MS : Identify degradation products (e.g., sulfonic acids) using electrospray ionization in negative mode.

- EPR spectroscopy : Detect radical intermediates (e.g., SO) generated under UV irradiation.

- Isotopic labeling : Use -labeled HO to trace oxygen incorporation during oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.